Diethylsuccinimidatedihydrochloride

Description

Diethylsuccinimidatedihydrochloride is a dihydrochloride salt derivative of a succinimide compound, characterized by the presence of two ethyl groups attached to the succinimide backbone. Such compounds are typically used in biochemical research, particularly as crosslinking agents due to their reactive imidoester groups, which facilitate covalent bonding between proteins or other biomolecules .

Properties

Molecular Formula |

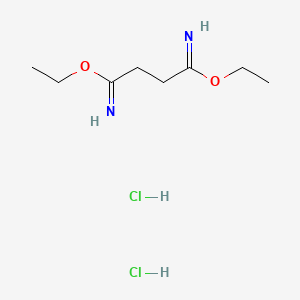

C8H18Cl2N2O2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

diethyl butanediimidate;dihydrochloride |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-3-11-7(9)5-6-8(10)12-4-2;;/h9-10H,3-6H2,1-2H3;2*1H |

InChI Key |

MKPPHECEHWZPFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCC(=N)OCC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydrogenation Approach

A general and efficient method to prepare succinic acid diesters, which are close precursors to diethylsuccinimidate derivatives, involves the esterification and hydrogenation of maleic anhydride with alcohol compounds (such as ethanol) in the presence of hydrogen and a hydrogenation catalyst. Carbon dioxide is used as both solvent and acid catalyst, enhancing catalytic activity and reaction rate. This method achieves high conversion and yield (>99%) of diethyl succinate esters, which are key intermediates for further functionalization into succinimidate derivatives.

| Parameter | Condition/Details |

|---|---|

| Raw materials | Maleic anhydride, ethanol, hydrogen |

| Catalyst | Hydrogenation catalyst (e.g., Pd/C or Raney Ni) |

| Solvent | Carbon dioxide (acts as solvent and acid catalyst) |

| Temperature | Controlled to optimize esterification and hydrogenation |

| Yield | >99% for diethyl succinate |

This process facilitates efficient esterification and hydrogenation in a single step, improving production rates and simplifying downstream purification.

Synthesis of N-Hydroxysuccinimide Esters

Carbonyldiimidazole (CDI) or EDC-Mediated Coupling

N-hydroxysuccinimide (NHS) esters, structurally related to succinimidates, are commonly synthesized by coupling carboxylic acids with NHS in the presence of coupling agents such as EDC hydrochloride or carbonyldiimidazole. For example, the synthesis of 3,3'-dithiodipropionic acid bis(N-hydroxysuccinimide ester) uses EDC hydrochloride in dichloromethane at room temperature with stirring overnight, yielding a high-purity product with about 70% yield.

| Component | Amount (mol) | Role |

|---|---|---|

| Carboxylic acid (e.g., 3,3'-dithiodipropionic acid) | 0.028 | Substrate |

| N-hydroxysuccinimide (NHS) | 0.06 | Activating agent |

| EDC hydrochloride | 0.06 | Coupling agent |

| Solvent | 40 mL dichloromethane | Reaction medium |

| Temperature | Room temperature | Mild reaction conditions |

| Reaction time | Overnight (~12-16 h) | Complete coupling |

| Yield | ~70% | High purity product |

This method is advantageous for its mild conditions, high selectivity, and suitability for preparing activated esters used in bioconjugation and organic synthesis.

Preparation of Diethyl Malonimidate Dihydrochloride

Synthesis via Reaction with Hydrogen Chloride in 1,4-Dioxane

Diethyl malonimidate dihydrochloride, a compound structurally related to diethylsuccinimidatedihydrochloride, can be synthesized by treating diethyl malonimidate with hydrogen chloride in 1,4-dioxane for 24 hours. This reaction proceeds with high yield and purity.

| Parameter | Condition/Details |

|---|---|

| Starting material | Diethyl malonimidate |

| Reagent | Hydrogen chloride in 1,4-dioxane |

| Reaction time | 24 hours |

| Temperature | Ambient or controlled as required |

| Yield | Nearly quantitative (close to 100%) |

The method is straightforward, involving protonation of the imidate group to form the dihydrochloride salt, which is isolated by filtration and drying.

Additional Preparation Notes and Comparative Analysis

Use of Phosgene and N-Hydroxysuccinimide

For preparation of N-succinimidyl carbonates and related compounds, phosgene is introduced into suspensions of N-hydroxysuccinimide salts at low temperatures (-30°C), yielding succinimidyl chlorocarbonic acid esters. These intermediates can then react with alcohols to form the desired succinimidyl derivatives. This method is highly selective and preferred for preparing activated esters used in peptide synthesis.

| Step | Description |

|---|---|

| Phosgenation | Liquid phosgene added to N-hydroxysuccinimide salt suspension at -30°C |

| Intermediate isolation | Dicyclohexylamine hydrochloride removed, succinimidyl chlorocarbonic acid ester isolated |

| Subsequent reaction | Esterification with alcohol (e.g., 9-fluorenylmethanol) in dichloromethane with pyridine |

| Advantages | High selectivity, mild conditions, useful for peptide chemistry |

This approach, while involving hazardous reagents like phosgene, is well-established for preparing activated succinimidyl esters.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Maleic anhydride + ethanol | Hydrogen, hydrogenation catalyst, CO2 solvent | Esterification + hydrogenation, CO2 solvent | >99 | Efficient diethyl succinate synthesis |

| 2 | Carboxylic acid + N-hydroxysuccinimide | EDC hydrochloride, dichloromethane | Room temp, overnight stirring | ~70 | High purity NHS ester, mild conditions |

| 3 | Diethyl malonimidate | HCl in 1,4-dioxane | 24 h reaction | ~100 | Formation of dihydrochloride salt |

| 4 | N-hydroxysuccinimide salt + phosgene | Pyridine, dichloromethane | -30°C phosgenation + esterification | High | Selective formation of N-succinimidyl carbonates |

Chemical Reactions Analysis

Types of Reactions: Diethylsuccinimidatedihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted imidates and related compounds.

Scientific Research Applications

Diethylsuccinimidatedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis.

Biology: Employed in the preparation of intramolecularly cross-linked urokinase, which has applications in enzymology and protein engineering.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of catalysts and other chemical intermediates.

Mechanism of Action

The mechanism of action of diethylsuccinimidatedihydrochloride involves its interaction with molecular targets through various pathways:

Molecular Targets: It interacts with enzymes and proteins, modifying their activity.

Pathways: It can inhibit or activate specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Di(N-Succinimidyl) Suberate

- Structure : Contains two NHS (N-hydroxysuccinimide) ester groups linked by a suberate spacer.

- Applications : Widely used in protein crosslinking due to its amine-reactive esters, enabling the formation of stable amide bonds .

- Key Differences : Unlike Diethylsuccinimidatedihydrochloride, this compound lacks dihydrochloride groups, affecting solubility and reactivity. The absence of ethyl groups may reduce steric hindrance, enhancing crosslinking efficiency.

Dimethyl Pimelimidate Dihydrochloride (DMP)

- Structure : An imidate dihydrochloride with a seven-carbon spacer.

- Molecular Weight : 259.17 g/mol .

- Applications: Utilized for crosslinking primary amines in proteins, often in structural studies. Its dihydrochloride form improves water solubility compared to non-salt analogs.

- Comparison : Both compounds are dihydrochloride salts, but DMP’s imidate group reacts with amines to form amidine bonds, whereas succinimide derivatives typically form more stable linkages .

Dimethyl Suberimidate Dihydrochloride

- CAS : 34490-86-3.

- Applications : A homobifunctional crosslinker for protein research, targeting lysine residues. Its 11.4 Å spacer length allows for flexible bridging between biomolecules .

- Reactivity : Similar to this compound, but the suberimidate backbone may confer different solubility and spacer length properties.

Physicochemical Properties Comparison

*Inferred from structural analogs.

Functional and Application-Based Comparison

Crosslinking Efficiency

Pharmaceutical Relevance

- Clonidine Hydrochloride : A therapeutic agent (antihypertensive), highlighting how hydrochloride salts enhance drug stability and bioavailability. This compound may share similar salt advantages but is likely restricted to research applications.

- Dimethylamine Hydrochloride : A pharmaceutical intermediate; underscores the role of hydrochloride salts in improving compound handling and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.